3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide
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Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antitumor Activities
Research into quinazolinone derivatives has shown promising antitumor effects. For instance, a study on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, structurally related to the compound of interest, revealed that certain analogues were potent inhibitors of thymidylate synthase (TS), showing significant antitumor potential against various cancer cell lines, including human squamous cell carcinoma (Gangjee et al., 1996). Another study synthesized 3-benzyl-4(3H)quinazolinone derivatives and evaluated their in vitro antitumor activity, finding that several compounds exhibited broad-spectrum antitumor activity (Al-Suwaidan et al., 2016).
Antibacterial and Antifungal Properties
Compounds derived from quinazolinone scaffolds have demonstrated significant antibacterial and antifungal properties. A study on novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones highlighted their efficacy against standard bacterial strains, indicating the potential of this class for antimicrobial applications (ANISETTI & Reddy, 2012).
Molecular Docking and SAR Studies
Molecular docking and structure-activity relationship (SAR) studies provide insights into the mechanism of action and potential therapeutic targets of quinazolinone derivatives. For example, research on quinazolin-4-ones linked to 1,3-thiazole hybrids as anti-tubercular agents showed significant activity against Mycobacterium tuberculosis, with specific compounds outperforming standard drugs in inhibitory concentration (Nagaladinne, Hindustan, & Nayakanti, 2020).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions that could be explored or new applications for the compound.
properties
IUPAC Name |
3-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O5S2/c1-37-17-9-11-23(38-2)22(14-17)30-25(35)16-40-28-32-20-8-4-3-7-19(20)26-31-21(27(36)33(26)28)10-12-24(34)29-15-18-6-5-13-39-18/h3-9,11,13-14,21H,10,12,15-16H2,1-2H3,(H,29,34)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJUOGGAGYGUMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide |
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